3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid 3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1261923-80-1
VCID: VC11757255
InChI: InChI=1S/C16H16N2O4S/c19-16(20)14-6-7-17-11-15(14)12-4-3-5-13(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20)
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.4 g/mol

3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid

CAS No.: 1261923-80-1

Cat. No.: VC11757255

Molecular Formula: C16H16N2O4S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid - 1261923-80-1

Specification

CAS No. 1261923-80-1
Molecular Formula C16H16N2O4S
Molecular Weight 332.4 g/mol
IUPAC Name 3-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C16H16N2O4S/c19-16(20)14-6-7-17-11-15(14)12-4-3-5-13(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20)
Standard InChI Key XWDJNTCWOMQJGF-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O

Introduction

3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a complex organic compound featuring three key structural components: a pyrrolidine ring, a sulfonyl group, and an isonicotinic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of bioactive molecules.

Synthetic Routes

The synthesis of 3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid typically involves the following steps:

  • Formation of the Pyrrolidine Ring: Cyclization reactions are used to form the pyrrolidine ring from suitable precursors.

  • Sulfonation: The phenyl group is sulfonated to introduce the sulfonyl group.

  • Coupling with Isonicotinic Acid: The final step involves coupling the sulfonated pyrrolidine derivative with isonicotinic acid using coupling agents like carbodiimides.

Industrial Production

Industrial production methods optimize these steps for high yield and purity using advanced techniques such as:

  • Continuous flow reactors

  • Automated synthesis platforms

  • Rigorous purification (e.g., recrystallization, chromatography).

Medicinal Chemistry

The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies

It is used in studies involving:

  • Enzyme inhibition

  • Receptor binding

  • Cellular assays to understand its effects on biological systems.

Industrial Applications

The compound serves as an intermediate in the production of other complex molecules and materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action involves interactions with molecular targets, such as enzymes or receptors:

  • The sulfonyl group forms strong interactions with active sites.

  • The pyrrolidine ring enhances binding affinity through hydrophobic interactions.

  • The isonicotinic acid moiety participates in hydrogen bonding and polar interactions, contributing to binding specificity and activity.

Comparison with Similar Compounds

CompoundKey FeaturesApplications
3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acidBoronic acid moietyUsed in Suzuki-Miyaura coupling reactions
3-(Pyrrolidin-1-ylsulfonyl)anilineAniline functional groupExplored for anti-inflammatory properties
2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acidAmino substitution at position 2Used in biochemical studies and drug design

Research Insights

Studies have highlighted the compound's potential in therapeutic applications for diseases such as cancer, inflammation, and infectious diseases due to its ability to modulate enzyme activity and receptor binding .

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